2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol
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Overview
Description
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is an organic compound with the molecular formula C22H46O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is characterized by its long carbon chain and the presence of butyl and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with butyl and methyl groups under controlled conditions. The reaction may require catalysts such as strong acids or bases to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the butyl and methyl groups may influence the compound’s hydrophobicity, impacting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: Lacks the butyl and methyl groups, making it less hydrophobic.
2,11-Dimethyl-1,12-dodecanediol: Contains methyl groups but not butyl groups, resulting in different chemical properties.
2,11-Dibutyl-1,12-dodecanediol: Contains butyl groups but not methyl groups, affecting its reactivity and solubility.
Uniqueness
2,11-Dibutyl-2,11-dimethyl-1,12-dodecanediol is unique due to the presence of both butyl and methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85018-70-8 |
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Molecular Formula |
C22H46O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2,11-dibutyl-2,11-dimethyldodecane-1,12-diol |
InChI |
InChI=1S/C22H46O2/c1-5-7-15-21(3,19-23)17-13-11-9-10-12-14-18-22(4,20-24)16-8-6-2/h23-24H,5-20H2,1-4H3 |
InChI Key |
TZRAEZFPNBGDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCCCCCCCC(C)(CCCC)CO)CO |
Origin of Product |
United States |
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